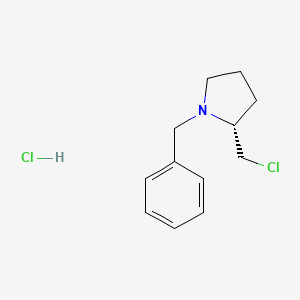

(R)-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

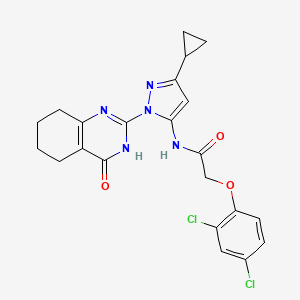

“®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle . This compound is part of a class of compounds known as pyrrolidine alkaloids . The pyrrolidine ring is widely used by medicinal chemists to create compounds for the treatment of various human diseases .

Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The specific synthesis process for “®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride” is not mentioned in the available resources.Molecular Structure Analysis

The molecular structure of “®-1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also provides increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .科学的研究の応用

Controlled Hydrolysis and Structural Characterization

The study by Misra et al. (2011) demonstrates the controlled hydrolysis of aryltellurium trichlorides using 2-pyrrolidinones, showcasing the utility of pyrrolidine derivatives in isolating and characterizing monomeric aryltellurium(IV) monohydroxides. This research highlights the role of pyrrolidine derivatives in understanding the structural characteristics of hydrolysis products, contributing to the advancement of organometallic chemistry (Misra et al., 2011).

Synthesis of Pyrrolidines via Cycloaddition Reactions

In the realm of synthetic organic chemistry, Sosnovskikh et al. (2014) explored the synthesis of 1-benzopyrano[2,3-c]pyrrolidines through [3+2] cycloadditions with azomethine ylides, showcasing the potential of pyrrolidine derivatives in constructing complex heterocyclic structures. This method provides a route to synthesize novel pyrrolidine-based compounds, which could have implications in drug development and material science (Sosnovskikh et al., 2014).

Catalytic Applications in Transfer Hydrogenation

Prakash et al. (2012) presented an efficient catalysis method for the transfer hydrogenation of ketones and oxidation of alcohols using newly designed half-sandwich rhodium(III) and iridium(III) complexes of half-pincer chalcogenated pyridines. This study underscores the utility of pyrrolidine derivatives in catalyzing significant chemical reactions, offering potential advancements in green chemistry and synthetic methodologies (Prakash et al., 2012).

Synthesis of Pyrrolidine Derivatives for Antibiotic Development

Lall et al. (2012) developed an efficient and stereoselective synthesis of key intermediates for the preparation of fluoroquinolone antibiotics, highlighting the significance of pyrrolidine derivatives in medicinal chemistry. This research could lead to the development of new antibiotics for treating respiratory tract infections, showcasing the potential of pyrrolidine derivatives in pharmaceutical synthesis (Lall et al., 2012).

作用機序

Target of Action

Pyrrolidine derivatives have been known to interact with a variety of biological targets . For instance, some pyrrolidine derivatives have been employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant activities, while others have diverse enzyme inhibitory effects .

Mode of Action

For example, some pyrrolidine derivatives have been shown to act as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .

Biochemical Pathways

For instance, some pyrrolidine derivatives have shown to possess significant anti-bacterial activity in Enterococcus faecalis-infected mice .

Pharmacokinetics

The pharmacokinetics of pyrrolidine derivatives can be influenced by various factors such as the stereochemistry of the molecule, the spatial orientation of substituents, and the binding mode to enantioselective proteins .

Result of Action

For instance, one pyrrolidine derivative exhibited an anti-anginal effect at certain doses in experimental animals .

特性

IUPAC Name |

(2R)-1-benzyl-2-(chloromethyl)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H/t12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVJXDMTKSJNEA-UTONKHPSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)CC2=CC=CC=C2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

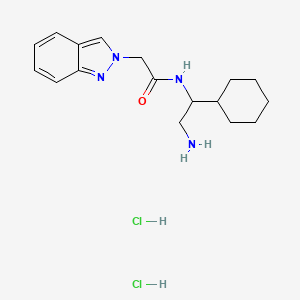

![2-[(E)-2-(2-methoxyphenyl)ethenyl]-1-(2-phenoxyethyl)benzimidazole](/img/structure/B2981218.png)

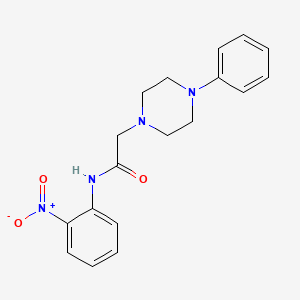

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(diethylsulfamoyl)benzoate](/img/structure/B2981220.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2981221.png)

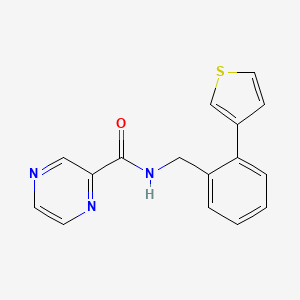

![N-(4-chlorobenzyl)-2-[(6-pyridin-3-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2981228.png)

![(2Z)-3-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2981229.png)

![4-({[(2-Chloro-4-fluorobenzyl)oxy]imino}methyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2981237.png)

![4-Phenyl-1-prop-2-enoyl-N-[1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]piperidine-4-carboxamide](/img/structure/B2981239.png)